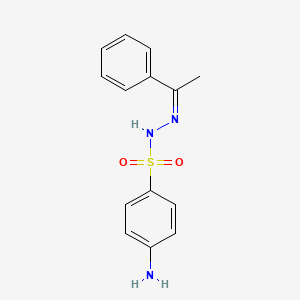
2-(Heptyloxy)-4,6-dimethyl-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptyloxy-4,6-dimethyl-1,3,2-dioxaborinane is an organoboron compound with the molecular formula C12H25BO3 It is characterized by a boron atom bonded to an oxygen atom, forming a dioxaborinane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyloxy-4,6-dimethyl-1,3,2-dioxaborinane typically involves the reaction of heptyl alcohol with 4,6-dimethyl-1,3,2-dioxaborinane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the dioxaborinane ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of 2-Heptyloxy-4,6-dimethyl-1,3,2-dioxaborinane may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are essential to maintain the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Heptyloxy-4,6-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert it into boron-containing alcohols or hydrocarbons.
Substitution: The heptyloxy group can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide, and a suitable solvent like tetrahydrofuran.
Major Products Formed
Oxidation: Boronic acids and borate esters.
Reduction: Boron-containing alcohols and hydrocarbons.
Substitution: Various alkoxy or aryloxy derivatives.
Applications De Recherche Scientifique
2-Heptyloxy-4,6-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Research is ongoing to explore its use in boron neutron capture therapy (BNCT) for cancer treatment.
Mécanisme D'action
The mechanism of action of 2-Heptyloxy-4,6-dimethyl-1,3,2-dioxaborinane involves its ability to form stable complexes with various molecules. The boron atom in the dioxaborinane ring can interact with nucleophiles, such as hydroxyl or amino groups, leading to the formation of stable adducts. These interactions are crucial for its applications in drug delivery and material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-4,6-dimethyl-1,3,2-dioxaborinane
- 2-Ethoxy-4,6-dimethyl-1,3,2-dioxaborinane
- 2-Butoxy-4,6-dimethyl-1,3,2-dioxaborinane
Uniqueness
2-Heptyloxy-4,6-dimethyl-1,3,2-dioxaborinane is unique due to its longer heptyloxy chain, which imparts different solubility and reactivity characteristics compared to its shorter-chain analogs. This makes it particularly useful in applications requiring specific hydrophobic or steric properties .
Propriétés
Formule moléculaire |
C12H25BO3 |
|---|---|
Poids moléculaire |
228.14 g/mol |
Nom IUPAC |
2-heptoxy-4,6-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C12H25BO3/c1-4-5-6-7-8-9-14-13-15-11(2)10-12(3)16-13/h11-12H,4-10H2,1-3H3 |
Clé InChI |
JJURZGHGBZDTGQ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(CC(O1)C)C)OCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-Chloro-3-(trifluoromethoxy)phenyl]-4-ethylpiperazine](/img/structure/B13793954.png)
![5-ethoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B13793958.png)
![1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B13793961.png)



![2-Methyl-3-(1-methylethenyl)bicyclo[2.2.1]heptane](/img/structure/B13793972.png)





![1-(4-Chlorophenyl)-3-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B13794044.png)

